molecular formula C21H17ClFNO4S B12341593 (E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid

(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid

Cat. No.: B12341593
M. Wt: 433.9 g/mol
InChI Key: LTPAQIWYCWUQBV-MDWZMJQESA-N
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Description

(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a fluoro group, and a methylsulfonyl group attached to a cyclopenta[b]indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopenta[b]indole Core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Chlorobenzyl Group: This step involves the use of chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylsulfonylation: This step involves the use of methylsulfonyl chloride in the presence of a base.

    Formation of the Ylidene Acetic Acid Moiety: This final step involves the reaction of the intermediate with acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid is unique due to its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C21H17ClFNO4S

Molecular Weight

433.9 g/mol

IUPAC Name

(2E)-2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid

InChI

InChI=1S/C21H17ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,8-10H,4,7,11H2,1H3,(H,25,26)/b13-8+

InChI Key

LTPAQIWYCWUQBV-MDWZMJQESA-N

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C\3=C2CC/C3=C\C(=O)O)CC4=CC=C(C=C4)Cl)F

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3=CC(=O)O)CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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